3-Nitro-4-(phenylamino)phenol
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Overview
Description
3-Nitro-4-(phenylamino)phenol is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of a nitro group (-NO2) at the third position and a phenylamino group (-NH-C6H5) at the fourth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(phenylamino)phenol can be achieved through several methods. One common approach involves the nitration of 4-(phenylamino)phenol. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. The reaction is performed in ethanol at room temperature, providing high yields of the desired product without the need for chromatographic purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(phenylamino)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the phenylamino group can be coupled with other aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Strong nucleophiles such as alkoxides or amines.
Coupling: Arylboronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Reduction: 3-Amino-4-(phenylamino)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Coupling: Biaryl or diaryl compounds.
Scientific Research Applications
3-Nitro-4-(phenylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phenolic compounds.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(phenylamino)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylamino group can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the phenylamino group.
3-Amino-4-(phenylamino)phenol: The reduced form of 3-Nitro-4-(phenylamino)phenol.
4-(Phenylamino)phenol: Lacks the nitro group.
Uniqueness
This compound is unique due to the presence of both the nitro and phenylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-anilino-3-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-10-6-7-11(12(8-10)14(16)17)13-9-4-2-1-3-5-9/h1-8,13,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADVBTSLVBVJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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